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Compound of Interest

Itraconazole N-Formyl-Ethlene
Compound Name:

Impurity
CAS No.: 1199350-00-9
Cat. No.: B601386

Get Quote

\ J

CAS 1199350-00-9 | Chemical Name: Itraconazole Desethylene-seco-piperazine Mono-N-
formyl Impurity[1][2]

Executive Summary: The Hidden Risk in Impurity
Standards

In high-stakes drug development, the accuracy of your impurity profiling is only as good as your
reference standard (RS). For complex azole antifungals like Itraconazole, "purity" is not
synonymous with "potency.”

This guide objectively compares the performance of Commercial "Research Grade" Standards
(characterized by HPLC Area% only) against Fully Qualified Primary Reference Standards
(characterized by Mass Balance or gNMR).
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The Critical Finding: relying solely on HPLC Area% for Itraconazole N-Formyl-Ethylene (a
"seco" degradation product where the piperazine ring opens) typically results in a 4-8%
overestimation of potency. This error propagates directly into your drug product release data,
potentially causing you to under-report toxicological risks in regulatory filings (ICH Q3A/Q3B).

Technical Context: The Molecule

Target Analyte: Itraconazole N-Formyl-Ethylene Impurity Scientific Name: Itraconazole
Desethylene-seco-piperazine Mono-N-formyl Impurity CAS: 1199350-00-9 Molecular Formula:
C34H36CI2N8O5 (MW: 707.61 g/mol )[1][2][3][4]

Why this impurity is difficult:

» Structural Complexity: It results from the oxidative cleavage of the piperazine ring (seco-
degradation) and subsequent formylation. This alters the chromophore, meaning its UV
Response Factor (RF) differs from the parent Itraconazole.

» Hygroscopicity: The ring-opened amine/amide structures often trap moisture and residual
solvents, significantly lowering the "As Is" assay value.

Comparative Analysis: HPLC Area% vs. Qualified
Potency

The following table contrasts the two approaches to standard qualification.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.pharmaffiliates.com/en/parentapi/itraconazole-impurities
http://www.sincopharmachem.com/cis-ItraconazoleEthleneimpurity.html
https://bocscichem.lookchem.com/products/CasNo-1199350-00-9-Itraconazole-N-Formyl-Ethlene-Impurity-34563641.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB84797641.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601386?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Option A: HPLC Area %

Option B: Fully Qualified RS

Feature o
(Vendor Certificate) (Mass Balance/gQNMR)
) ) Purity corrected for water,
o Purity determined solely by ] ]
Definition solvent, inorganics, and

integration of UV peaks.

counter-ions.

Assumed Potency

Often assumes 100% or
equals the Chromatographic
Purity (e.g., 98.5%).

Calculated Potency (e.g.,
92.3% "As Is").

Water/Solvent

Ignored. (Major source of

error).

Quantified via Karl Fischer
(KF) & TGA/GC.

Response Factor

Assumes RF = 1.0 vs. Parent.

[5]

RF is experimentally
determined or irrelevant
(QNMR).

Regulatory Risk

High. Leads to under-reporting
impurity levels in patient

samples.

Low. Traceable to Sl units;
compliant with ICH Q3A.

Cost/Time

Low / Immediate.

High / 1-2 Weeks Lab Time.

Data Simulation: The "Potency Gap"

e Scenario: You buy a standard listed as "98.0% HPLC Purity."

» Reality: The solid contains 3.5% Water (KF), 1.5% Residual Dichloromethane (GC), and

0.5% Sulfated Ash.

e True Potency Calculation:

o Consequence: If you use the vendor's 98.0% value, you are weighing ~5.4% less active

impurity than you think. Your analytical results will be systematically biased.

Qualification Protocol: The "Self-Validating"

Workflow
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To qualify this material as a Primary Reference Standard, you must establish Identity and
Potency.

Phase 1: Structural Identity (The "Fingerprint")

Do not rely on retention time alone. The "N-Formyl" group has a distinct NMR signature.

e 1H-NMR (DMSO-d6): Look for the formyl proton singlet (distinctive downfield shift, typically
8.0-8.5 ppm).

e HR-MS: Confirm parent ion

e |IR: Look for the amide carbonyl stretch (

), distinct from the triazolone carbonyl.

Phase 2: Potency Assignment (The "Truth")

You must use one of two methods. Method A (Mass Balance) is preferred for stability studies.
Method B (QNMR) is faster but requires an Internal Standard (IS).

Method A: Mass Balance Approach (Standard)[6]
o Chromatographic Purity (HPLC-UV):

[¢]

Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), 4.6 x 150 mm, 3.5 pum.

[¢]

Mobile Phase: Gradient of Ammonium Acetate Buffer (pH 5.5) : Acetonitrile.

o

Detection: 225 nm (Isosbestic point region for azoles) or 254 nm.

o

Limit: Integrate all peaks >0.05%.[5]

o Volatiles (TGA/GC-HS):

o Run TGA from 30°C to 150°C to estimate total volatiles.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://s3-eu-west-1.amazonaws.com/lgcstandards-assets/MediaGallery/Pharma/02+-+Characterisation+of+Impurity+Reference+Standards.pdf
https://trungtamthuoc.com/pdf/itraconazole-usp-ttt.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601386?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Use GC-Headspace to identify specific solvents (DCM, Methanol are common in
Itraconazole synthesis).

o Water Content (Karl Fischer):
o Use Coulometric KF for high precision on small samples (<50 mg).
« Inorganics (ROI):

o Residue on Ignition (USP <281>) if sufficient material exists (>1g). If scarce, assume 0%
or use TGA residue.

Method B: Quantitative NMR (qNMR)[7][8]

 Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
e Solvent: DMSO-d6.

e Protocol: Weigh ~10 mg Impurity and ~10 mg IS into the same vial. Dissolve. Acquire 1H-
NMR with D1 (Relaxation Delay) > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.

e Calculation:

(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[5][6][7][9][10]

Visualizations
Diagram 1: Impurity Fate & Origin

This diagram illustrates the "Seco" degradation pathway leading to the N-Formyl-Ethylene
impurity.
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Caption: Pathway showing the oxidative opening of the piperazine ring (seco-degradation)
leading to the target impurity.

Diagram 2: Qualification Decision Matrix

How to decide which value to use for your calculations.
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Caption: Decision tree for accepting a vendor COA versus initiating an in-house qualification
protocol.
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Disclaimer: This guide is for educational and research purposes. Always adhere to your internal
SOPs and specific regulatory requirements (FDA/EMA) for GMP releases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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